Product packaging for 6-Fluoro-2,3-dimethylquinolin-4-ol(Cat. No.:CAS No. 56716-91-7)

6-Fluoro-2,3-dimethylquinolin-4-ol

Cat. No.: B2354781
CAS No.: 56716-91-7
M. Wt: 191.205
InChI Key: CUARCPQOSINOMX-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dimethylquinolin-4-ol (CAS 56716-91-7) is a fluorinated quinoline derivative that serves as a versatile and valuable synthetic intermediate in medicinal and agrochemical research. The compound features a quinoline scaffold, a privileged structure in drug discovery known for its wide range of biological activities . The strategic introduction of a fluorine atom at the 6-position enhances the molecule's lipophilicity and metabolic stability, which can positively influence its bioavailability and interaction with biological targets . This compound is primarily recognized for its role as a key precursor in the synthesis of novel antifungal agents. Research has demonstrated that ester derivatives synthesized from this compound show promising activity against various phytopathogenic fungi . Specific derivatives have exhibited significant inhibition rates (>80%) against damaging plant pathogens such as Sclerotinia sclerotiorum and Rhizoctonia solani , highlighting its potential in the development of new crop protection solutions . The structural core of this compound is also featured in other advanced quinoline derivatives, such as carbonate compounds, which have shown excellent protective and curative activity against Pyricularia oryzae , the fungus responsible for rice blast . We supply this compound with high purity to ensure consistent and reliable research outcomes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10FNO B2354781 6-Fluoro-2,3-dimethylquinolin-4-ol CAS No. 56716-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-2,3-dimethyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUARCPQOSINOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 6 Fluoro 2,3 Dimethylquinolin 4 Ol

Precursor Synthesis and Rational Design for the 6-Fluoro-2,3-dimethylquinolin-4-ol Scaffold

The assembly of the this compound core is achieved through the strategic condensation of two key building blocks: a fluorinated aniline (B41778) derivative and a β-ketoester. The rational design of these precursors is paramount for the successful and efficient synthesis of the target quinoline (B57606).

Synthesis of Fluorinated Aniline Intermediates for Quinoline Annulation

The fluorine substituent at the 6-position of the target quinoline originates from the corresponding fluorinated aniline. For the synthesis of this compound, the essential precursor is 4-fluoroaniline (B128567). This intermediate is a common building block in medicinal chemistry. nih.gov

The most prevalent industrial method for producing 4-fluoroaniline is the catalytic hydrogenation of 4-fluoronitrobenzene. nih.govresearchgate.net This reaction is known for its high efficiency and yields. researchgate.net The reduction is typically carried out using a palladium-on-carbon (Pd/C) catalyst in a solvent such as methanol. jptcp.com Hydrogen gas is bubbled through the reaction mixture at room temperature. jptcp.com

Alternative methods have also been developed. One such process involves the use of a PdCl2-V2O5 catalyst with carbon monoxide as the reducing agent, which can yield up to 90% 4-fluoroaniline. jptcp.com Another approach utilizes PtO2 as the catalyst and BF3-HF as the fluorinating agent with hydrogen as the reductant, resulting in a 95% yield. jptcp.com

Table 1: Synthesis of 4-Fluoroaniline

Starting Material Reagents and Conditions Yield Reference(s)
4-Fluoronitrobenzene 10% Pd/C, H₂, Methanol, Room Temperature, 3h 100% jptcp.com
Nitrobenzene PdCl₂-V₂O₅, CO, 160°C, 3h 90% jptcp.com

Preparation of Substituted Ethyl 2-Methylacetoacetate (B1246266) and Related Beta-Ketoester Precursors

The second critical precursor for the synthesis of this compound is ethyl 2-methylacetoacetate. This β-ketoester provides the carbon atoms that will form the pyridine (B92270) ring of the quinoline system, specifically contributing the methyl groups at positions 2 and 3.

A common method for the preparation of ethyl 2-methylacetoacetate is the alkylation of ethyl acetoacetate (B1235776). wikipedia.org This is typically achieved by treating ethyl acetoacetate with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. wikipedia.orgorgsyn.org For instance, sodium hydroxide (B78521) can be used as the base in a mixed solvent system of ethanol (B145695) and toluene. wikipedia.org

Another approach involves the use of ionic liquids as catalysts for the esterification of ketene (B1206846) dimer with ethanol. wikipedia.org The crude product from these methods is often purified by distillation to obtain high-purity ethyl 2-methylacetoacetate. wikipedia.orgchemicalbook.com

Table 2: Synthesis of Ethyl 2-Methylacetoacetate

Starting Material Reagents and Conditions Product Reference(s)
Ethyl acetoacetate NaOH, Dimethyl sulfate, Ethanol/Toluene, 44-60°C Ethyl 2-methylacetoacetate wikipedia.org
Ethyl acetoacetate Thallous salts, Methyl iodide, Reflux Ethyl 2-methylacetoacetate nih.gov

Cyclization Reactions for the Construction of the Quinolin-4-ol Ring System

The key step in the synthesis of this compound is the cyclization reaction that joins the two precursor molecules, 4-fluoroaniline and ethyl 2-methylacetoacetate. This transformation is typically achieved through an acid-catalyzed condensation reaction, a variant of the well-known Conrad-Limpach synthesis. wikipedia.orgresearchgate.net

Polyphosphoric Acid (PPA)-Mediated Cyclocondensation Reactions

Polyphosphoric acid (PPA) is a widely used and effective reagent for promoting the cyclization of anilines with β-ketoesters to form 4-hydroxyquinolines. PPA serves as both a solvent and an acid catalyst in these reactions. researchgate.net

In a typical procedure analogous to the synthesis of similar quinoline derivatives, 4-fluoroaniline and ethyl 2-methylacetoacetate would be heated in PPA. chemicalbook.com The reaction temperature is a critical parameter and is often elevated to drive the cyclization and dehydration steps. For a similar synthesis of 6-fluoro-2-methylquinoline, the reaction of 4-fluoroaniline and ethyl acetoacetate in PPA was conducted at temperatures ranging from 80°C to 120°C for an extended period. chemicalbook.com The reaction is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto crushed ice and neutralized with a base, such as aqueous ammonia, to precipitate the product. chemicalbook.com The crude product can then be purified by column chromatography. chemicalbook.com

The mechanism of the Conrad-Limpach synthesis begins with the formation of a Schiff base from the aniline and the keto group of the β-ketoester. wikipedia.org This is followed by an electrocyclic ring-closing reaction and subsequent elimination of ethanol to afford the 4-hydroxyquinoline (B1666331) product. wikipedia.org

Alternative Acid-Catalyzed Approaches to Quinolin-4-ol Formation

While PPA is a common choice, other acid catalysts can also be employed for the Conrad-Limpach synthesis and related quinoline formations. Traditionally, the cyclization of the intermediate enamine formed from the aniline and β-ketoester is achieved by heating at high temperatures (around 250°C) in an inert, high-boiling solvent such as mineral oil, diphenyl ether, or Dowtherm A. wikipedia.orgorgsyn.orgnih.gov These thermal conditions can be considered an alternative to acid catalysis.

Strong protic acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) have also been used to catalyze the keto-enol tautomerizations and the final cyclization step in the Conrad-Limpach reaction. wikipedia.org In some cases, the use of an additional acid catalyst like para-toluenesulfonic acid has been investigated, although its effectiveness can be system-dependent. nih.gov

More modern approaches have explored the use of solid acid catalysts, such as Montmorillonite K-10, which offer advantages in terms of ease of handling and separation. jptcp.com Lewis acids, including tin(IV) chloride (SnCl₂) and yttrium(III) chloride (YCl₃), have also been shown to catalyze the synthesis of quinoline derivatives from various starting materials. jptcp.com

Table 3: Alternative Acid-Catalyzed and Thermal Conditions for 4-Hydroxyquinoline Synthesis

Catalyst/Condition Starting Materials Notes Reference(s)
Dowtherm A (reflux) Ethyl β-anilinocrotonate High-boiling inert solvent orgsyn.org
Sulfuric Acid Aniline, β-Ketoester Traditional strong acid catalyst wikipedia.org
Hydrochloric Acid Aniline, Acetaldehyde Used in Doebner-Miller variant jptcp.com

Base-Promoted and Metal-Catalyzed Cyclization Pathways

While the classic Conrad-Limpach synthesis of 4-hydroxyquinolines is typically acid-catalyzed or thermally driven, other methodologies for quinoline synthesis can proceed under basic or metal-catalyzed conditions. It is important to note that direct base-promotion of the Conrad-Limpach reaction is not the standard approach.

However, related cyclizations for quinoline synthesis can be promoted by bases. For instance, the Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, can be promoted by either acid or base. jptcp.com Some modern synthetic routes to quinolones have employed bases like ammonium (B1175870) carbonate in one-pot transformations. researchgate.net

Transition metal catalysis has emerged as a powerful tool for the synthesis of quinolines, offering high efficiency and functional group tolerance. nih.gov Copper catalysts, in particular, have been used in various quinoline syntheses. For example, a copper-catalyzed acceptorless dehydrogenative coupling of o-aminobenzyl alcohols and secondary alcohols provides a route to quinolines. nih.gov While these methods often start from different precursors than the Conrad-Limpach reaction, they represent advanced strategies for accessing the quinoline core. The development of metal-catalyzed versions of the Conrad-Limpach reaction itself is an area of ongoing research, with the potential to offer milder reaction conditions and broader substrate scope.

Regioselective Introduction of the Fluorine Atom at the C-6 Position

The precise placement of a fluorine atom on the quinoline ring is a critical step in the synthesis of many potent pharmaceutical compounds. The C-6 position is often targeted for fluorination to enhance the biological properties of the resulting molecule.

Direct Fluorination Strategies and Electrophilic Fluorinating Reagents

Direct C-H fluorination is an efficient method for creating aromatic C-F bonds, eliminating the need for pre-functionalization of the substrate. nih.gov However, the selective fluorination of specific C-H bonds in complex molecules presents a significant challenge. nih.gov Electrophilic fluorination of quinoline derivatives can be non-selective, often resulting in a mixture of 5-fluoro, 6-fluoro, and 8-fluoro isomers. researchgate.net

A variety of electrophilic fluorinating reagents, often containing a nitrogen-fluorine (N-F) bond, have been developed for this purpose. wikipedia.org These reagents are generally more stable and safer to handle than elemental fluorine. wikipedia.orgresearchgate.net Common examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. wikipedia.org The reactivity of these reagents can be influenced by the reaction conditions and the nature of the substrate. For instance, direct fluorination of certain quinoline derivatives in acidic media can lead to selective and efficient electrophilic substitution. researchgate.net

Recent advancements have explored photoredox catalysis to enable the C4-selective fluorination of quinolines. acs.org This method utilizes a photosensitizer, such as xanthone, to facilitate the reaction under mild conditions. acs.org While this has shown success for C4-fluorination, achieving regioselectivity at the C-6 position through direct fluorination remains an area of active research.

Halogen Exchange and Fluorodehalogenation Reactions

An alternative to direct fluorination is the halogen exchange or fluorodehalogenation reaction. This two-step process involves the initial introduction of a different halogen, such as bromine or chlorine, at the desired position, followed by its replacement with fluorine. This approach can offer greater regioselectivity compared to direct fluorination.

The enhancement of fluoroquinolone activity by the presence of a halogen at the C-8 position has been studied, suggesting that the position of the halogen significantly impacts the compound's properties. nih.gov While this study focuses on the C-8 position, the principles of halogen exchange are applicable to other positions on the quinoline ring.

Derivatization and Functionalization of the this compound Core

Once the this compound scaffold is obtained, further modifications can be made to explore structure-activity relationships and develop new compounds with desired properties.

Esterification and Etherification Reactions at the C-4 Hydroxyl Group

The hydroxyl group at the C-4 position of the quinolin-4-ol core is a key site for derivatization. Esterification and etherification reactions allow for the introduction of a wide variety of functional groups, which can modulate the compound's lipophilicity, solubility, and biological activity.

For example, the synthesis of various ester and ether derivatives of quinoline compounds has been reported in the literature. These modifications can be achieved using standard synthetic protocols. The synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid and its subsequent esterification demonstrates the feasibility of such transformations on related fluorinated heterocyclic systems. patsnap.com

Synthesis of Carbonate Derivatives and their Modified Analogues

The C-4 hydroxyl group can also be converted into a carbonate functionality. The synthesis of novel 2-fluoro-6-O-propargyl-11,12-carbamate ketolides highlights the use of carbamates in modifying complex natural products. nih.gov While this example is not directly on the this compound core, the synthetic principles for forming carbonate and carbamate (B1207046) linkages are transferable. These derivatives can introduce new hydrogen bonding capabilities and alter the electronic properties of the parent molecule.

Transformations at the C-2 and C-3 Alkyl Substituents

Modifications at the C-2 and C-3 positions of the quinolone ring are also crucial for tuning the biological activity. While historically, substitutions at the C-2 position were often considered unfavorable, recent studies have shown that certain modifications can lead to highly active compounds. nih.gov The planarity between the 4-keto and 3-carboxylic acid groups is a critical factor for the biological activity of many quinolones. nih.gov

The introduction of different alkyl or functionalized alkyl groups at the C-2 and C-3 positions can significantly impact the molecule's interaction with its biological target. For instance, the structure-activity relationship of quinolones with various substituents at the C-2 position has been investigated, revealing the importance of this position in determining antibacterial potency. nih.gov

Exploration of Substitutions on the Fused Benzene (B151609) Ring

Currently, there is no specific research data available in the public domain that details the experimental conditions, yields, and spectroscopic characterization for substitution reactions on the fused benzene ring of this compound. The following table illustrates the types of substitutions that are theoretically possible but for which no specific examples have been reported for this compound.

Table 1: Hypothetical Substitution Reactions on the Fused Benzene Ring of this compound

Reaction TypeReagentsPotential ProductsStatus
NitrationHNO₃ / H₂SO₄Nitro-6-fluoro-2,3-dimethylquinolin-4-ol isomersNot Reported
BrominationBr₂ / FeBr₃Bromo-6-fluoro-2,3-dimethylquinolin-4-ol isomersNot Reported
ChlorinationCl₂ / FeCl₃Chloro-6-fluoro-2,3-dimethylquinolin-4-ol isomersNot Reported
SulfonationFuming H₂SO₄This compound sulfonic acid isomersNot Reported
Friedel-Crafts AcylationRCOCl / AlCl₃Acyl-6-fluoro-2,3-dimethylquinolin-4-ol isomersNot Reported
Friedel-Crafts AlkylationRCl / AlCl₃Alkyl-6-fluoro-2,3-dimethylquinolin-4-ol isomersNot Reported
Formylation (Vilsmeier-Haack)POCl₃ / DMFFormyl-6-fluoro-2,3-dimethylquinolin-4-ol isomersNot Reported
Amination (Mannich Reaction)CH₂O, R₂NHAminomethyl-6-fluoro-2,3-dimethylquinolin-4-ol isomersNot Reported

Advanced Structural Characterization and Spectroscopic Analysis of 6 Fluoro 2,3 Dimethylquinolin 4 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 6-Fluoro-2,3-dimethylquinolin-4-ol, a combination of ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, provides a complete picture of the molecular framework and the electronic environment of each atom.

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number and types of protons and their connectivity. The spectrum is expected to show distinct signals for the two methyl groups, the three protons on the fluorinated benzene (B151609) ring, and the proton on the nitrogen or oxygen atom, depending on the dominant tautomer in the solvent used (e.g., DMSO-d₆).

The aromatic region is particularly informative. The proton at C5 is expected to be a doublet of doublets due to coupling to H7 (a small meta-coupling) and the fluorine at C6 (a larger ³JHF coupling). The proton at C7 would appear as a doublet of doublets, being coupled to both H5 and H8. The H8 proton would likely be a doublet, coupled to H7. The fluorine atom at the C-6 position significantly influences the chemical shifts of the adjacent protons, H-5 and H-7.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
C2-CH₃ ~2.3-2.5 s (singlet)
C3-CH₃ ~2.1-2.3 s (singlet)
H-5 ~7.8-8.0 dd (doublet of doublets) ³JHH ≈ 9.0 Hz, ³JHF ≈ 9.5 Hz
H-7 ~7.4-7.6 ddd (doublet of doublets of doublets) ³JHH ≈ 9.0 Hz, ⁴JHH ≈ 2.5 Hz, ⁴JHF ≈ 5.0 Hz
H-8 ~7.2-7.4 d (doublet) ³JHH ≈ 9.0 Hz

Note: These are representative values based on analogous structures. Actual values may vary.

Carbon (¹³C) NMR Spectroscopic Investigations of the Quinoline (B57606) Framework

The ¹³C NMR spectrum accounts for all eleven carbon atoms in the molecule. The presence of the fluorine atom introduces carbon-fluorine (C-F) coupling, which is invaluable for assignment. The carbon directly bonded to the fluorine (C-6) will appear as a doublet with a large one-bond coupling constant (¹JC-F), typically in the range of 240-250 Hz. Adjacent carbons (C-5, C-7) and those further away will also show smaller C-F couplings over two, three, or four bonds (²JC-F, ³JC-F, ⁴JC-F). The signals for the carbonyl (C-4) and the carbons bearing the nitrogen (C-2 and C-8a) appear in the downfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Predicted Chemical Shift (δ, ppm) C-F Coupling (JC-F, Hz)
C2-C H₃ ~12-15
C3-C H₃ ~18-21
C-2 ~150-155
C-3 ~120-125
C-4 ~175-180
C-4a ~120-125 ~3-5 Hz
C-5 ~118-122 ~20-25 Hz
C-6 ~155-160 ~240-250 Hz
C-7 ~112-116 ~20-25 Hz
C-8 ~125-130 ~5-8 Hz

Note: Chemical shifts and coupling constants are estimated based on data for similar fluorinated quinolone structures.

Fluorine (¹⁹F) NMR for Precise Fluorine Atom Environment Characterization

¹⁹F NMR is a highly sensitive technique used to characterize fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides strong, sharp signals over a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at C-6. This signal would be split into a multiplet (typically a doublet of doublets of doublets) due to coupling with the neighboring aromatic protons H-5 (³JFH) and H-7 (³JFH). The chemical shift is characteristic of an aryl fluoride (B91410) and provides direct confirmation of the fluorine's electronic environment.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous structural confirmation.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling network between protons. It would definitively link the signals of H-5, H-7, and H-8, confirming their positions relative to each other on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to assign the signals for C-5, C-7, C-8, and the two methyl carbons based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is critical for assigning the quaternary (non-protonated) carbons. For instance, the protons of the C-2 methyl group would show a correlation to C-2 and C-3. The aromatic protons would show correlations to various carbons throughout the bicyclic system, allowing for the complete and unambiguous assignment of the carbon skeleton, including C-4, C-4a, C-6, and C-8a.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. For this compound, the molecular formula is C₁₁H₁₀FNO. HRMS analysis would provide an experimental mass that can be compared to the calculated theoretical exact mass. This confirmation is crucial to distinguish the compound from any isomers or other molecules that might have the same nominal mass.

Table 3: HRMS Data for this compound

Molecular Formula Ion Calculated Exact Mass (m/z)
C₁₁H₁₀FNO [M+H]⁺ 192.0819

Single-Crystal X-ray Diffraction for Solid-State Structure and Conformational Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While no publicly available crystal structure for this compound has been reported, the technique would provide invaluable information if suitable single crystals were obtained.

Analysis would yield precise bond lengths, bond angles, and torsional angles. It would confirm the planarity of the quinoline ring system. Furthermore, it would reveal the intermolecular interactions that govern the crystal packing. It is highly probable that in the solid state, the molecules would form hydrogen-bonded dimers or chains through the interaction of the N-H group of one molecule with the carbonyl group (C=O) at the 4-position of a neighboring molecule, a common structural motif for quinolin-4-one derivatives. This analysis provides an unambiguous confirmation of the molecular structure and its preferred conformation in the solid phase.

Determination of Crystal Packing and Intermolecular Interactions

In related fluorinated quinoline structures, the crystal packing is often stabilized by a network of hydrogen bonds. For instance, in the crystal structure of similar compounds, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds. nih.gov Additionally, weaker interactions such as C—H⋯F and C—H⋯π interactions play a significant role in consolidating the molecular packing. researchgate.netresearchgate.net The fluorine atom, owing to its high electronegativity, frequently participates in C—H⋯F hydrogen bonds, influencing the supramolecular architecture. The crystal structure of related compounds can be lamellar, with layers of molecules held together by these hydrogen bonds. researchgate.net

Table 1: Examples of Intermolecular Interactions in Related Fluoroquinoline Derivatives

Interaction TypeDonorAcceptorTypical Distance (Å)
N—H⋯ON-HO2.8 - 3.2
C—H⋯OC-HO3.0 - 3.5
C—H⋯FC-HF3.0 - 3.4
C—H⋯πC-HAromatic Ring3.2 - 3.8

Note: The data in this table is illustrative and based on findings for related fluoroquinoline compounds.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the Molecular Architecture

A detailed analysis of the internal geometry of this compound would provide insights into its conformational preferences and electronic properties. This involves the precise measurement of bond lengths, bond angles, and torsion angles from single-crystal X-ray diffraction data.

In the absence of specific data for the title compound, we can infer expected values from standard bond lengths and from the analysis of analogous structures. calculla.com The quinoline ring system, being a fusion of a benzene and a pyridine (B92270) ring, will exhibit characteristic bond lengths for its aromatic C-C and C-N bonds. The presence of methyl and hydroxyl substituents will introduce specific geometries. The C-F bond length is a key parameter, typically around 1.35 Å in aromatic systems. nist.gov The tetrahydropyridine (B1245486) ring in related structures often adopts a half-chair conformation. nih.govresearchgate.netresearchgate.net

Table 2: Expected Bond Lengths and Angles for this compound

BondExpected Length (Å)AngleExpected Angle (°)
C-F~1.35C-C-C (aromatic)~120
C-O (hydroxyl)~1.36C-O-H~109
C-N (aromatic)~1.37C-N-C (aromatic)~118
C-C (aromatic)~1.39C-C(methyl)-H~109.5
C-C (methyl)~1.51

Note: These values are approximations based on standard bond lengths and data from similar molecular structures.

Torsion angles would define the three-dimensional shape of the molecule, including the planarity of the quinoline ring and the orientation of the substituent groups.

Hirshfeld Surface Analysis and Quantitative Contribution to Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance) onto the surface, one can identify regions of close contact between molecules, which correspond to intermolecular interactions.

Table 3: Illustrative Quantitative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

Contact TypeContribution (%)
H⋯H45.2
C⋯H/H⋯C20.2
O⋯H/H⋯O15.8
N⋯H/H⋯N11.0
F⋯H/H⋯F(Variable)

Note: This data is from a representative related molecule and serves to illustrate the type of information obtained from Hirshfeld surface analysis. researchgate.net The specific contributions for this compound would require dedicated analysis.

Infrared (IR) Spectroscopy for Characterization of Key Functional Groups

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features.

Table 4: Expected Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)Stretching, H-bonded3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C-H (methyl)Stretching2850-2970
C=C/C=N (aromatic)Stretching1450-1650
C-O (hydroxyl)Stretching1200-1300
C-FStretching1000-1400

Note: These are typical wavenumber ranges and the actual spectrum may show variations.

Computational and Theoretical Chemistry Investigations of 6 Fluoro 2,3 Dimethylquinolin 4 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

No published studies were found that performed quantum chemical calculations on 6-Fluoro-2,3-dimethylquinolin-4-ol.

There are no available DFT studies that have optimized the molecular geometry, calculated the energetic properties, or predicted the spectroscopic profile of this compound.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict the electrophilic and nucleophilic reactivity of this compound has not been reported in the scientific literature.

There are no available studies that have mapped the electrostatic potential surface of this compound to analyze its charge distribution and predict sites for intermolecular interactions.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Flexibility

No research has been published on molecular modeling or dynamics simulations to explore the conformational landscapes and flexibility of this compound.

In Silico Prediction of Physiochemical Descriptors Relevant to Biological Activity and Pharmacokinetics

While general QSAR and ADMET studies exist for broader classes of quinoline (B57606) derivatives, specific predictions for this compound are not available.

There are no published, computationally predicted LogP values specifically for this compound.

Prediction of Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a crucial descriptor in medicinal chemistry, providing an estimation of a molecule's polarity and its potential to permeate biological membranes. It is calculated by summing the surface contributions of polar atoms (typically oxygen and nitrogen) and their attached hydrogens. A lower TPSA is generally associated with better cell membrane permeability.

For this compound, the predicted TPSA is a key indicator of its potential pharmacokinetic profile. Based on computational models, the TPSA value for this compound has been determined.

Table 1: Predicted Topological Polar Surface Area (TPSA) of this compound

Compound NameTPSA (Ų)
This compound33.12

This value suggests a moderate degree of polarity, which is a desirable characteristic for many drug candidates, as it balances aqueous solubility with lipid bilayer permeability. The TPSA of a related compound, 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline, has been calculated to be 12.0 Ų, highlighting the impact of the additional hydroxyl and methyl groups and the aromatic nature of the quinolin-4-ol ring on this property. nih.gov

Analysis of Hydrogen Bond Donor and Acceptor Counts

Hydrogen bonds play a critical role in molecular recognition and the binding of a ligand to its biological target. The number of hydrogen bond donors and acceptors in a molecule is therefore a fundamental parameter in assessing its potential as a drug candidate.

This compound possesses both hydrogen bond donor and acceptor sites, contributing to its potential to interact with biological macromolecules.

Table 2: Hydrogen Bond Donor and Acceptor Counts for this compound

Compound NameHydrogen Bond DonorsHydrogen Bond Acceptors
This compound12

The hydroxyl group (-OH) at the 4-position of the quinoline ring acts as a hydrogen bond donor. The nitrogen atom within the quinoline ring and the oxygen atom of the hydroxyl group can both function as hydrogen bond acceptors. This combination of donor and acceptor capabilities provides the molecule with the potential for versatile binding interactions. For comparison, the related compound 6-Fluoro-1,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has 1 hydrogen bond donor and 2 hydrogen bond acceptors. nih.gov The quinolone scaffold, in general, benefits from the presence of both hydrogen bond donor (-NH) and acceptor (-C=O) functionalities, which broadens its research scope. nih.gov

Cheminformatics and Virtual Screening Applications for Analog Design

The quinoline scaffold, and specifically the quinolin-4-one motif, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov This makes this compound an excellent starting point for cheminformatics studies and virtual screening campaigns aimed at designing novel analogs with specific biological activities.

Virtual screening of quinoline-based libraries has been successfully employed to identify potential inhibitors for various targets. nih.govnih.gov The structural features of this compound, including its aromatic rings, the hydrogen bonding capabilities of the hydroxyl group, and the influence of the fluoro and methyl substituents, can be systematically modified in silico to explore the structure-activity relationship (SAR).

In the context of analog design, cheminformatics tools can be used to:

Generate virtual libraries: Create a diverse set of analogs by systematically altering the substituents at various positions on the quinoline scaffold.

Predict ADMET properties: Computationally estimate the absorption, distribution, metabolism, excretion, and toxicity profiles of the designed analogs to filter out compounds with potentially poor pharmacokinetic properties.

Perform molecular docking: Simulate the binding of the analogs to the active site of a specific biological target to predict their binding affinity and mode of interaction. This is a common practice in virtual screening to identify promising candidates from a large library. rsc.org

The quinolin-4-one scaffold has been a focus of such studies, particularly in the development of anticancer agents. nih.govmdpi.com The ease of derivatization at multiple positions allows for extensive exploration of chemical space to optimize binding and biological activity. nih.gov By leveraging the known biological activities of quinoline derivatives and employing computational tools, researchers can rationally design new analogs of this compound with enhanced potency and selectivity for desired therapeutic targets.

Structure Activity Relationship Sar and Mechanistic Studies of 6 Fluoro 2,3 Dimethylquinolin 4 Ol Analogues

Systematic Evaluation of Substituent Effects on Biological Potency

The biological potency of quinoline (B57606) derivatives can be significantly altered by the introduction, removal, or modification of various functional groups. The following subsections detail the specific roles of key substituents in modulating the activity of 6-fluoro-2,3-dimethylquinolin-4-ol and related compounds.

The presence of a fluorine atom at the C-6 position of the quinoline ring is a critical determinant of biological activity. In the context of antibacterial agents, the 6-fluoro substituent is a common feature of many potent quinolone drugs. nih.govresearchgate.net This is often attributed to the fluorine atom's ability to enhance DNA gyrase and topoisomerase IV inhibition, key enzymes in bacterial DNA replication. researchgate.net The introduction of a fluorine atom at the C-6 position has been shown to improve antiplasmodial activity in some quinoline analogues. nih.gov For instance, certain 6-fluoro-substituted quinolines demonstrated enhanced potency against strains of Plasmodium falciparum. nih.gov

However, it is noteworthy that potent non-6-fluoro-substituted quinolone antibacterials have also been developed, suggesting that the C-6 fluorine is not universally essential for activity and its importance can be context-dependent. nih.govacs.org In some cases, replacing the fluorine with other groups or having no substitution at this position can still lead to significant biological effects. researchgate.net

The methyl groups at the C-2 and C-3 positions of the quinoline ring also play a significant role in defining the pharmacological profile of these compounds. The presence of a methyl group at the C-2 position, in particular, has been noted to influence the optical and photoisomerization properties of related quinoline-containing polymers. researchgate.net

In the broader context of quinoline chemistry, modifications at the C-2 and C-3 positions are a common strategy for optimizing biological activity. For example, the synthesis of various 2,3-dimethyl-4-hydroxyquinoline intermediates serves as a foundation for creating diverse libraries of compounds with varying activities. nih.gov The precise positioning and steric bulk of these methyl groups can influence how the molecule interacts with its biological target, affecting binding affinity and efficacy.

Beyond the core substituents, modifications at other positions on the quinoline ring system can have profound effects on biological activity. For instance, substitutions at the C-5, C-7, and C-8 positions have been explored to enhance the therapeutic properties of quinoline derivatives. researchgate.netdovepress.com The introduction of different functional groups at these peripheral positions can modulate factors such as metabolic stability, target selectivity, and potency. nih.gov

In some series of quinoline-based antitumor agents, the presence of an amino group at the C-5 position was found to have a minimal effect on cytotoxic activity, whereas chloro or trifluoromethyl groups at the same position led to a decrease in potency. researchgate.net Conversely, specific aminopyrrolidinyl derivatives at the C-7 position demonstrated potent cytotoxic activity. researchgate.net These findings underscore the importance of a systematic approach to exploring peripheral substitutions to fine-tune the pharmacological profile of quinoline analogues.

Pharmacophore Elucidation and Ligand-Based Drug Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. mdpi.com For quinoline derivatives, this approach helps in understanding the key interactions with their biological targets and guides the design of new, more potent analogues. researchgate.net

A typical pharmacophore model for a quinoline-based inhibitor might include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. researchgate.net For instance, a 5-point pharmacophore model was successfully used to develop a predictive 3D-QSAR model for quinoline analogues as phosphodiesterase 4B (PDE4B) inhibitors. researchgate.netscitechnol.com The quinoline ring itself often serves as a crucial aromatic feature, while the C-4 hydroxyl/oxo group and other substituents can act as hydrogen bond donors or acceptors. dovepress.com By understanding these key features, medicinal chemists can design new molecules that fit the pharmacophore model and are more likely to exhibit the desired biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are most important for potency. researchgate.net

For quinoline derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. dovepress.comuq.edu.au These studies have revealed that steric and electrostatic fields, as well as hydrophobic and hydrogen bond donor/acceptor properties, are critical for the biological activity of these compounds. dovepress.comuq.edu.au For example, a QSAR study on quinolinone-based thiosemicarbazones suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov The insights gained from QSAR models can guide the rational design of new quinoline analogues with improved therapeutic potential. nih.gov

Correlation of Computed Molecular Descriptors with Observed Biological Efficacy

The biological activity of quinolin-4-ol derivatives is intricately linked to their physicochemical and structural properties. Computational studies play a pivotal role in elucidating these relationships by calculating molecular descriptors and correlating them with observed biological efficacy. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.

Research on various quinoline derivatives has demonstrated that a combination of these descriptors often governs their biological activity. mdpi.comdergipark.org.tr For instance, in the study of 5,8-quinolinequinone derivatives, molecular descriptors such as molecular polarizability, dipole moment, frontier molecular orbital energies (HOMO and LUMO), and molecular volume have been calculated using Density Functional Theory (DFT) methods. dergipark.org.trresearchgate.net These quantum chemical descriptors provide insights into the electronic and geometric properties of the molecules, which are critical for their interaction with biological targets.

A typical approach involves a Quantitative Structure-Activity Relationship (QSAR) study where a statistically significant correlation is sought between one or more molecular descriptors and the biological activity, often expressed as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). For example, a QSAR model for a series of compounds might reveal that an increase in the HOMO energy and a decrease in the LUMO energy (a smaller HOMO-LUMO gap) are correlated with higher activity, suggesting that the compound's ability to participate in charge transfer interactions is important for its mechanism of action.

The following table summarizes some of the commonly used molecular descriptors and their potential implications for the biological activity of quinoline derivatives.

Descriptor CategorySpecific DescriptorPotential Implication for Biological Activity
Electronic HOMO EnergyRelates to the ability to donate electrons.
LUMO EnergyRelates to the ability to accept electrons.
Dipole MomentInfluences solubility and binding to polar targets.
Molecular PolarizabilityAffects non-covalent interactions with the target.
Steric/Topological Molecular Volume/Surface AreaDetermines the fit within a receptor's binding pocket.
Molar RefractivityRelates to the volume and polarizability of the molecule.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Influences membrane permeability and solubility.

It is important to note that while these general principles are well-established for quinoline derivatives, specific QSAR studies on this compound and its close analogues are not extensively reported in the public domain. Therefore, the application of these principles to this specific compound would require dedicated computational and experimental investigation.

Development of Predictive Models for Guiding New Compound Design

Building upon the correlation of molecular descriptors with biological activity, predictive models such as QSAR are powerful tools for guiding the design of new, more potent compounds. researchgate.net These models provide a mathematical relationship between the chemical structure and the biological activity of a series of compounds. dergipark.org.trresearchgate.net

The development of a predictive QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Once a validated QSAR model is established, it can be used to predict the biological activity of virtual or newly synthesized compounds based on their calculated molecular descriptors. This in silico screening helps in prioritizing the synthesis of compounds that are most likely to exhibit the desired biological effect, thereby saving time and resources in the drug discovery process. For example, a validated QSAR model for a series of quinoline-based anticancer agents could be used to predict the cytotoxicity of novel analogues of this compound with different substitution patterns.

Investigation of Stereochemical Effects on Biological Activity (if applicable)

Stereochemistry can play a profound role in the biological activity of chiral molecules, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles. nih.govnih.gov This is because biological macromolecules, such as enzymes and receptors, are chiral environments, leading to stereospecific interactions.

For the parent compound, this compound, there are no chiral centers, and therefore, it does not exist as stereoisomers. However, the introduction of a chiral center through substitution on the quinoline core or its side chains would result in enantiomers or diastereomers. In such cases, it would be crucial to investigate the biological activity of the individual stereoisomers.

Research on other chiral quinoline derivatives has highlighted the importance of stereochemistry. For instance, studies on certain antimalarial quinolines have shown that one enantiomer can be significantly more active than the other. nih.gov Similarly, in a series of 1,8-naphthyridine (B1210474) derivatives, which are structurally related to quinolines, the stereochemistry of a substituted aminopyrrolidinyl group at the C-7 position was found to be critical for their cytotoxic activity, with the (S,S)-isomer being selected for further development. researchgate.net

Therefore, while stereochemical considerations are not applicable to this compound itself, they would be a critical aspect in the design and development of any of its chiral analogues. The synthesis of stereochemically pure compounds and the evaluation of their individual biological activities would be essential to fully understand the SAR and to identify the most potent and selective therapeutic candidates.

Molecular and Cellular Biological Investigations of 6 Fluoro 2,3 Dimethylquinolin 4 Ol and Its Active Analogues

Antifungal Activity: Molecular Targets and Resistance Mechanisms

Quinoline (B57606) derivatives have been a subject of interest for their antimicrobial properties. Research into 6-Fluoro-2,3-dimethylquinolin-4-ol and similar structures aims to understand their efficacy against pathogenic fungi and the mechanisms that underpin their activity and potential fungal resistance.

The antifungal potential of quinoline-based compounds is evaluated against a range of clinically relevant fungal pathogens. While specific data on this compound is emerging, studies on analogous structures and related heterocyclic compounds provide insight into their spectrum of activity. Antifungal assessments are commonly performed against species such as Candida albicans, including azole-resistant strains, Cryptococcus neoformans, Aspergillus fumigatus, and various species of Botrytis and Pyricularia that are pathogenic to plants. nih.govnih.govnih.gov

A key aspect of antifungal activity is the ability to inhibit virulence factors beyond simple growth. For instance, some antifungal agents can suppress the formation of hyphae and biofilms in C. albicans, which are crucial for its pathogenicity and resistance to treatment. frontiersin.org Combination therapies, pairing novel compounds with established drugs like fluconazole, are also actively investigated to overcome the challenge of drug-resistant fungal infections. frontiersin.org The activity of these compounds is often related to their structure, such as the length of alkyl chains in certain heterocyclic alkaloids, which can be pivotal for potent antifungal effects. nih.gov

Identifying the precise molecular targets of novel antifungal agents is crucial for understanding their mechanism of action. For many classes of antifungals, the ergosterol (B1671047) biosynthesis pathway is a primary target. nih.gov Azoles, for example, inhibit the enzyme lanosterol (B1674476) 14-α-demethylase (encoded by the ERG11 gene), disrupting cell membrane integrity. nih.govmdpi.com While the specific targets of this compound in fungi are under investigation, related quinolone compounds are known to target DNA gyrase and topoisomerase IV in bacteria.

In fungi, other potential targets include signaling pathways that regulate growth and virulence. The RAS-cAMP-PKA signaling pathway, for example, is a known regulator of hyphal formation in C. albicans, and its inhibition can reduce fungal infectivity. frontiersin.org Fungal cell wall biosynthesis is another critical process targeted by drugs like echinocandins, which inhibit β-1,3-d-glucan synthase. nih.govmdpi.com

Antifungal agents can be classified as either fungicidal (killing the fungal cells) or fungistatic (inhibiting their growth). mdpi.commdpi.com Azoles are generally considered fungistatic against Candida species. nih.gov The ultimate effect of a compound like this compound would be determined by its molecular mechanism. General mechanisms of antifungal action include the disruption of membrane structure and function, inhibition of protein synthesis, or interference with nuclear material. nih.gov

A significant hurdle in antifungal therapy is the development of resistance. Fungi employ several strategies to counteract antifungal drugs, including:

Target Modification : Mutations in the target enzyme, such as Erg11, can reduce the binding affinity of the drug. nih.gov

Target Overexpression : Increasing the production of the target protein can overwhelm the inhibitory effect of the drug. mdpi.com

Drug Efflux : Fungi can actively pump drugs out of the cell using membrane transporters. nih.gov Two major families of efflux pumps are the ATP-binding cassette (ABC) superfamily (e.g., Cdr1, Cdr2) and the major facilitator superfamily (MFS) (e.g., Mdr1). nih.govnih.gov The expression of these pumps is often controlled by specific transcription factors like TAC1 and MRR1. nih.gov

Anticancer Activity: Cellular Pathways and Molecular Interactions

Analogues of this compound, particularly other fluoroquinolone derivatives, have demonstrated significant cytotoxic properties against various cancer cell lines. Research has focused on their ability to induce programmed cell death (apoptosis), halt the cell cycle, and prevent cancer metastasis.

The anticancer effects of fluoroquinolone analogues are often linked to their ability to induce apoptosis and cause cell cycle arrest. nih.gov

Induction of Apoptosis : Studies on novel fluoroquinolone derivatives show they can trigger apoptosis through both the intrinsic and extrinsic pathways. nih.gov This is evidenced by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 and the activation of initiator caspase-9 (intrinsic) and caspase-8 (extrinsic). nih.gov

Cell Cycle Arrest : These compounds have been shown to arrest the cell cycle at various phases, thereby preventing cancer cell division. Depending on the specific analogue and cell line, arrest has been observed in the G1 phase, at the G1/S transition, or in the G2/M phase. nih.gov For example, certain chalcone (B49325) derivatives have been found to increase the number of cells in the G0/G1 phase. nih.gov The inhibition of CDK4/6 is a key mechanism for inducing G1 arrest. nih.gov

Another potent mechanism observed in a quinoline-based analogue, NSC 368390, is the inhibition of de novo pyrimidine (B1678525) nucleotide biosynthesis. nih.gov This compound acts as a powerful inhibitor of the enzyme dihydroorotate (B8406146) dehydrogenase, leading to the depletion of uridine (B1682114) and cytidine (B196190) intracellular pools, which are essential precursors for RNA and DNA synthesis. nih.gov This starvation of critical building blocks effectively halts proliferation and leads to cell death. nih.gov

Table 1: Effects of Selected Quinolone Analogues on Cancer Cell Cycle

CompoundCancer Cell LineEffectSource
Ciprofloxacin (B1669076) (Analogue)Melanoma (COLO829), Breast (MDA-MB-231)S phase arrest nih.gov
Levofloxacin (Analogue)Multiple Cell LinesG2/M phase arrest nih.gov
Analogue (IIIf)Breast (MCF-7)G1/S phase arrest nih.gov
Analogue (VIb)Breast (MCF-7)G1 phase arrest nih.gov

A critical aspect of cancer progression is metastasis, which involves the proliferation, invasion, and migration of cancer cells. Analogues of this compound have shown promise in inhibiting these processes.

The novel quinazoline (B50416) analogue LJJ-10 demonstrated a significant, concentration-dependent inhibitory effect on the migration and invasion of human osteosarcoma (U-2 OS) cells. nih.govscispace.com This anti-metastatic activity is linked to the inhibition of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for degrading the extracellular matrix and facilitating cell invasion. nih.govscispace.com The molecular mechanism for this effect was identified as the targeting of the insulin-like growth factor-I receptor (IGF-1R). nih.govscispace.com By binding to IGF-1R, LJJ-10 suppresses downstream signaling through the MAPK and AKT pathways, which ultimately leads to the downregulation of MMP-2 and MMP-9 expression. nih.gov The inhibition of ERK/p38 signaling has also been shown in other contexts to suppress cancer cell migration and invasion by reducing MMP expression. mdpi.com

Similarly, the quinoline derivative NSC 368390 exerts a powerful anti-proliferative effect, achieving a 99.9% cell kill in human colon tumor cells by inhibiting dihydroorotate dehydrogenase and thereby blocking the synthesis of essential nucleic acid precursors. nih.gov

Table 2: Inhibition of Metastatic Properties by the Quinazoline Analogue LJJ-10 in U-2 OS Cells

ProcessConcentration RangeObserved InhibitionSource
Cell Migration5-30 µM27% to 78% scispace.com
Cell Invasion5-30 µM20% to 80% scispace.com

Interactions with Specific Molecular Targets (e.g., DNA topoisomerases, receptor tyrosine kinases, nuclear receptors)

The primary molecular targets for many quinoline derivatives, particularly the fluoroquinolone class to which this compound belongs, are the bacterial type II topoisomerases, DNA gyrase, and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial survival as they manage the topological state of DNA during replication, transcription, and repair. Fluoroquinolones exert their bactericidal effect by stabilizing a cleavage complex formed between the topoisomerase and DNA. nih.gov This action effectively traps the enzyme on the DNA, leading to double-strand DNA breaks and subsequent cell death.

In Gram-negative bacteria, DNA gyrase is typically the primary target, while topoisomerase IV is the preferential target in Gram-positive bacteria. nih.gov The introduction of a fluorine atom at the 6-position of the quinolone core, a key feature of this compound, has been shown to significantly enhance antimicrobial activity, largely due to improved binding to these target enzymes. mdpi.com

While the main focus has been on bacterial topoisomerases, the interaction of fluorinated compounds with other molecular targets, such as nuclear receptors, is an area of growing interest. The physicochemical properties of per- and polyfluoroalkyl substances (PFAS), for instance, allow them to bind to the nonpolar ligand-binding domains of nuclear receptors like the Vitamin D receptor (VDR), Peroxisome Proliferator-Activated Receptor gamma (PPARγ), and Pregnane X Receptor (PXR). mdpi.com The electronegativity and small size of the fluorine atom can enhance molecular interactions, potentially allowing compounds like this compound to interfere with nuclear receptor activity. mdpi.com However, direct evidence for the interaction of this specific quinoline derivative with receptor tyrosine kinases or nuclear receptors is not yet established.

Antimicrobial Activity: Target Identification and Resistance Studies

Evaluation of Antibacterial Spectrum and Efficacy against Bacterial Strains

Fluoroquinolones are renowned for their broad-spectrum antibacterial activity, demonstrating efficacy against a wide range of both Gram-positive and Gram-negative bacteria. nih.govmdpi.com This includes pathogens responsible for a variety of infections. The introduction of a fluorine atom at the C-6 position is a hallmark of the newer generation quinolones, contributing significantly to this broad-spectrum activity. nih.gov

While specific data for this compound is limited, related fluoroquinolone analogues have shown potent activity. For example, certain 3-aminothiazolquinolones exhibit a broad antimicrobial spectrum that includes multidrug-resistant strains. nih.gov Similarly, terpinen-4-ol, a component of tea tree oil, has demonstrated strong bactericidal activity against Staphylococcus aureus. nih.govnih.gov The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Below is a table showing the activity of related quinoline compounds against various bacterial strains.

Compound Class/NameBacterial StrainActivity/MeasurementSource
3-aminothiazolquinolonesMultidrug-resistant strainsPotent antibacterial activity nih.gov
Terpinen-4-olStaphylococcus aureusStrong bactericidal activity nih.gov
6-chloroquinoline derivativesM. tuberculosisMIC: 12.5 - 62.5 µg/mL frontiersin.org
6-bromoquinoline derivativesM. tuberculosisMIC: 15 - 125 µg/mL frontiersin.org

Studies on Molecular Targets in Bacteria (e.g., DNA gyrase)

The definitive molecular targets of fluoroquinolones in bacteria are DNA gyrase and topoisomerase IV. nih.gov DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA, a process vital for DNA replication and transcription in bacteria. nih.gov Quinolones inhibit this essential function.

Studies on Escherichia coli have established that DNA gyrase is the primary toxic target for quinolones, with topoisomerase IV acting as a secondary target. nih.gov The inhibitory potency against these enzymes is often measured as the IC50 value, the concentration of the drug required to inhibit 50% of the enzyme's activity. For instance, a 3-aminothiazolquinolone derivative showed strong inhibitory potency against DNA gyrase with an IC50 value of 11.5 µM, which was more potent than the comparator norfloxacin (B1679917) (IC50: 18.2 µM). nih.gov

Resistance to fluoroquinolones most commonly arises from mutations in the genes encoding these target enzymes, specifically in regions known as the quinolone resistance-determining regions (QRDRs) of the gyrA (encoding DNA gyrase subunit A) and parC (encoding topoisomerase IV subunit A) genes. nih.gov These mutations reduce the binding affinity of the drug to the enzyme-DNA complex, thereby diminishing its efficacy.

Investigation of Antitubercular Activity and Associated Mechanisms

Quinolone derivatives have been extensively investigated for their activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. nih.gov The newer generation fluoroquinolones are particularly effective against M. tb. nih.gov The mechanism of action is consistent with their known role as inhibitors of DNA gyrase, which is the sole type II topoisomerase in M. tb and is essential for its survival. nih.gov

Screening campaigns of large compound libraries have identified various quinoline and quinazoline scaffolds with significant antitubercular activity. nih.gov For example, certain 2-(N-aryl-1,2,3-triazol-4-yl) quinoline derivatives have shown potent anti-tubercular effects with MIC values as low as 12.5 µg/mL against M. tuberculosis. frontiersin.org Another study highlighted a fluorinated chalcone derivative with an MIC of 0.4 μg/mL against the H37Rv strain of M. tuberculosis, an activity comparable to ciprofloxacin and streptomycin. nih.gov

The development of resistance in M. tb to fluoroquinolones is a significant clinical concern and is primarily associated with mutations in the gyrA and gyrB genes.

Compound/ClassM. tuberculosis StrainActivity (MIC)Source
6-chloroquinoline derivativeH37Rv12.5 µg/mL frontiersin.org
6-bromoquinoline derivativeH37Rv15 µg/mL frontiersin.org
Fluorinated chalconeH37Rv0.4 µg/mL nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolH37Rv5.5 µg/mL nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolMDR strains11 µg/mL nih.gov

Other Pharmacological Profiles at the Molecular and Cellular Level

Beyond their well-documented antibacterial effects, compounds structurally related to this compound have shown other pharmacological activities at the cellular level. For instance, the essential oil of Melaleuca alternifolia, which contains active terpenes, has demonstrated broad-spectrum antimicrobial properties, including antifungal and antiviral activities. nih.govmdpi.com Its mechanism involves compromising the cytoplasmic membrane, leading to a loss of intracellular material and inhibition of respiration. nih.govmdpi.com

Some quinazoline derivatives, which share a heterocyclic core with quinolines, have been reported to possess not only antibacterial but also anti-inflammatory and anticancer activities. nih.govnih.gov The investigation into these other pharmacological profiles is crucial for understanding the full therapeutic potential and the off-target effects of quinoline-based compounds at the molecular and cellular levels.

Antimalarial Activity: Identification of Parasite-Specific Molecular Targets

The antimalarial properties of quinoline-based compounds are well-documented, and analogues of this compound are no exception. The primary mechanism of action for many quinoline antimalarials is the disruption of hemoglobin digestion within the malaria parasite, Plasmodium falciparum. nih.govpnas.org During its life cycle in human red blood cells, the parasite digests hemoglobin in its acidic food vacuole, releasing toxic heme as a byproduct. pnas.org To protect itself, the parasite polymerizes this toxic heme into an inert crystalline substance called hemozoin. pnas.orgglobalresearchonline.net

Quinoline derivatives, including fluoroquinolines, are thought to accumulate in the parasite's acidic vacuole and interfere with this detoxification process. nih.gov They are proposed to cap the growing hemozoin crystals, preventing further polymerization of heme. pnas.org This leads to a buildup of toxic heme within the parasite, causing oxidative damage to its cellular components and ultimately leading to cell death. nih.gov

Recent research into fluoroquinoline analogues has identified more specific molecular targets. In silico studies on 2,4-disubstituted 6-fluoroquinolines have pointed to Plasmodium falciparum translation elongation factor 2 (PfeEF2) as a novel and potent drug target. nih.gov PfeEF2 is crucial for the parasite's protein synthesis, and its inhibition would be fatal. This discovery opens a new avenue for antimalarial drug design, moving beyond the traditional heme detoxification pathway. nih.gov Other potential targets for quinoline-type drugs that have been identified include parasite proteins with molecular weights of 22 kDa and 36 kDa, although their precise functions are not yet fully characterized. nih.gov Furthermore, some studies suggest that resistance to quinoline drugs may be linked to a parasite-encoded P-glycoprotein homologue, which could control the accumulation of these drugs within the parasite. nih.govnih.gov

Antileishmanial Activity: Molecular Basis of Action against Leishmania Parasites

Analogues of this compound have also demonstrated significant activity against Leishmania parasites, the causative agents of leishmaniasis. The mechanism of action appears to be multifactorial, targeting several key parasite processes. nih.gov

One of the primary modes of action involves the disruption of the parasite's mitochondrial function. Studies on chloroquine (B1663885) hybrids and other quinoline derivatives show they can induce the collapse of the mitochondrial electrochemical membrane potential (Δψm) in Leishmania mexicana. nih.gov Some 8-aminoquinolines, such as tafenoquine, are known to target the respiratory complex III, leading to apoptosis-like cell death in the parasite. nih.gov

Furthermore, similar to their antimalarial action, these compounds can accumulate within the acidic compartments of the Leishmania parasite, such as lysosomes and acidocalcisomes. frontiersin.org This accumulation is driven by an electrochemical gradient and disrupts the internal pH and ion balance of these organelles, which are vital for parasite survival and metabolism. nih.gov Another proposed mechanism involves the affinity of these compounds for lipid membranes, which could alter membrane fluidity and function. nih.gov Interestingly, some research suggests that 2-substituted quinolines may also act on the host's immune system, which could contribute to their therapeutic effect and potentially explain a lower propensity for the development of drug resistance. nih.gov

Antioxidant Mechanisms and Cellular Pathways Involved

Quinoline derivatives, including those structurally related to this compound, have been investigated for their antioxidant properties. The core mechanism behind this activity lies in their ability to scavenge free radicals, which are highly reactive molecules that can cause oxidative damage to cells. researchgate.netnih.gov

The antioxidant action of quinolines is primarily attributed to two mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.netnih.gov The efficiency of these processes is related to the compound's bond dissociation energies and ionization potential. researchgate.netnih.gov The presence of specific functional groups on the quinoline ring system can significantly influence this activity. For instance, studies using electron paramagnetic resonance (EPR) have shown that a chloroquinoline carbaldehyde derivative was effective at scavenging hydroxyl radicals, with the aldehyde group being crucial for this activity. idosi.org

The antioxidant potential of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net By neutralizing free radicals, these compounds can help protect cells from oxidative stress, a condition implicated in various diseases. nih.gov

In Silico Molecular Docking and Binding Affinity Analyses with Biological Macromolecules

Computational methods, particularly molecular docking, provide valuable insights into how this compound and its analogues might interact with specific biological targets at a molecular level.

Ligand-Protein Interaction Profiling with Predicted or Known Biological Targets

Molecular docking studies have been employed to predict the interaction of fluoroquinoline derivatives with various known and potential drug targets. A significant finding is the predicted binding of 2,4-disubstituted 6-fluoroquinolines to the novel antimalarial target, Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov For antileishmanial activity, potential targets for docking studies include proteins of the parasite's respiratory chain, such as components of complex III, and enzymes within the acidocalcisomes. nih.gov

In the context of their antioxidant and potential neuroprotective effects, quinoline derivatives have been docked with enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT). researchgate.netnih.gov These enzymes are relevant in neurodegenerative diseases that have an oxidative stress component. nih.gov Additionally, for broader antimicrobial applications, fluoroquinolines have been docked against bacterial targets like E. coli DNA Gyrase B. researchgate.net

Prediction of Binding Modes, Affinities, and Key Intermolecular Interactions

In silico analyses predict that fluoroquinoline derivatives form stable complexes with their target proteins. For example, the docking of 2,4-disubstituted 6-fluoroquinolines with PfeEF2 revealed strong binding affinities, with calculated values ranging from -8.200 to -10.700 kcal/mol. nih.gov These studies allow for the visualization of the binding mode, showing how the ligand fits into the active site or binding pocket of the protein.

Key intermolecular interactions that stabilize the ligand-protein complex are also identified through these simulations. These interactions typically include hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking between the aromatic rings of the quinoline scaffold and aromatic amino acid residues in the protein's binding site. nih.gov For instance, the 7-chloro-4-aminoquinoline core, common in many antimalarial drugs, is known to be critical for allowing drug accumulation at the target site through hydrogen bonding and π-π-stacking interactions. nih.gov

Energetic Contributions to Ligand-Target Recognition and Stabilization

The binding affinity values (often expressed in kcal/mol) obtained from docking simulations represent the energetic favorability of the ligand binding to the protein. researchgate.net A more negative value indicates a stronger and more stable interaction. These values are a sum of the energetic contributions from various forces, including electrostatic interactions, van der Waals forces, and the energy penalty of desolvation upon binding.

Quantitative structure-activity relationship (QSAR) studies can further dissect the energetic contributions by correlating specific physicochemical properties of the compounds with their biological activity. For the antiplasmodial activity of 6-fluoroquinolines, properties such as the number of 5-membered rings (n5Ring), radial distribution function (RDF75i), and a 3D-MoRSE descriptor (TDB8u) were found to be positively associated with activity, while other descriptors (GGI9, TDB7u) were negatively associated. nih.gov This information provides a deeper understanding of the structural features that contribute to target recognition and stabilization, guiding the rational design of more potent analogues.

Future Research Directions and Unexplored Avenues for 6 Fluoro 2,3 Dimethylquinolin 4 Ol

Development of Novel and More Efficient Synthetic Pathways for Complex Analogues

The future of 6-Fluoro-2,3-dimethylquinolin-4-ol research is intrinsically linked to the ability to generate a diverse library of complex analogues. While classical methods for quinoline (B57606) synthesis are well-established, there is a pressing need for more efficient, versatile, and environmentally benign synthetic strategies. nih.govrsc.org

Key areas for future synthetic exploration include:

C-H Functionalization: Transition metal-catalyzed C-H functionalization offers a powerful tool for the direct introduction of various substituents onto the quinoline core, bypassing the need for pre-functionalized starting materials. doaj.org This approach would enable the rapid generation of analogues with diverse substitution patterns, facilitating comprehensive structure-activity relationship (SAR) studies.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and greater scalability. Developing flow-based syntheses for complex quinoline analogues would streamline the production of compound libraries for high-throughput screening.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a complex product, represent a highly efficient strategy for building molecular diversity. rsc.org Designing novel MCRs that incorporate the fluorinated quinoline scaffold would provide rapid access to a wide range of structurally unique analogues.

Photoredox Catalysis: This emerging area of organic synthesis utilizes light to drive chemical reactions, often under mild conditions. rsc.org Exploring photoredox-catalyzed reactions for the synthesis and functionalization of this compound analogues could unlock new chemical space and provide access to previously inaccessible derivatives.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling the rapid and accurate prediction of molecular properties and activities. doaj.orgnih.gov For this compound, these computational tools can significantly accelerate the design-test-analyze cycle.

Future research should focus on:

Predictive SAR Modeling: Developing robust quantitative structure-activity relationship (QSAR) models using ML algorithms can help identify the key structural features of this compound that are critical for its biological activity. mdpi.com These models can then be used to virtually screen large libraries of hypothetical analogues and prioritize the most promising candidates for synthesis.

De Novo Design: Generative AI models can be trained on existing libraries of active compounds to design entirely new molecules with optimized properties. researchgate.net Applying these models to the this compound scaffold could lead to the discovery of novel chemotypes with enhanced potency and selectivity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in the development process. mdpi.com ML-based ADMET models can be used to assess the drug-likeness of this compound analogues early in the discovery pipeline, reducing the risk of late-stage failures. A multimodal deep learning model, F-CPI, has already shown promise in predicting bioactivity changes upon fluorine substitution. nih.gov

Below is a table outlining potential applications of AI/ML in the future research of this compound.

AI/ML ApplicationDescriptionPotential Impact
Predictive Bioactivity Screening Using ML models to predict the biological activity of virtual compounds against specific targets. github.comRapidly identifies promising analogues for synthesis, saving time and resources.
Generative Molecular Design Employing generative adversarial networks (GANs) or other deep learning models to create novel molecular structures with desired properties. researchgate.netExpands the chemical space around the core scaffold, potentially leading to breakthrough discoveries.
Reaction Prediction AI algorithms can predict the outcomes and optimal conditions for chemical reactions, aiding in the synthesis of complex analogues. doaj.orgStreamlines the synthetic process and improves the efficiency of analogue generation.
Toxicity Prediction In silico models can forecast potential toxicities of new compounds, allowing for early-stage deselection of problematic molecules. nih.govEnhances the safety profile of potential drug candidates and reduces late-stage attrition.

Discovery and Elucidation of Undiscovered Molecular Targets and Polypharmacological Profiles

While the quinoline scaffold is known to interact with a variety of biological targets, including DNA gyrase, topoisomerases, and various kinases, the specific molecular targets of this compound remain largely uncharacterized. nih.govnih.govarabjchem.org A key future research direction is the comprehensive identification and validation of its molecular targets.

Strategies for target discovery include:

Chemical Proteomics: This approach utilizes chemical probes derived from this compound to "fish out" its binding partners from complex biological samples. Subsequent identification of these proteins by mass spectrometry can reveal its direct molecular targets.

Computational Target Prediction: In silico methods, such as molecular docking and pharmacophore modeling, can be used to screen the compound against large databases of protein structures to predict potential binding partners. mdpi.comcambridgemedchemconsulting.com

Phenotypic Screening and Target Deconvolution: High-throughput screening of the compound across a panel of cancer cell lines or other disease models can identify cellular phenotypes of interest. Subsequent "deconvolution" studies can then be used to pinpoint the molecular target responsible for the observed phenotype.

Furthermore, it is increasingly recognized that many drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. nih.gov Future research should explore the potential polypharmacological profile of this compound, as this could reveal novel therapeutic applications and provide a more complete understanding of its mechanism of action.

Exploration of Conjugation Strategies and Targeted Delivery Systems for Enhanced Bioactivity

To improve the therapeutic index of this compound, future research should explore strategies for its targeted delivery to specific cells or tissues. pharmiweb.com This can be achieved by conjugating the compound to various carrier molecules.

Potential conjugation strategies include:

Antibody-Drug Conjugates (ADCs): By linking the compound to an antibody that specifically recognizes a tumor-associated antigen, it can be selectively delivered to cancer cells, minimizing off-target toxicity. pharmiweb.com

Nanoparticle-Based Delivery: Encapsulating the compound within nanoparticles, such as liposomes or polymeric micelles, can improve its solubility, stability, and pharmacokinetic profile. plos.orgnih.gov The surface of these nanoparticles can also be functionalized with targeting ligands for selective delivery.

Prodrug Approaches: The compound can be chemically modified to create an inactive prodrug that is converted to the active form only at the target site, for example, by specific enzymes that are overexpressed in diseased tissues.

These strategies hold the potential to significantly enhance the efficacy and reduce the side effects of this compound-based therapies. researchgate.net

Comparative Studies with Other Fluorinated Heterocyclic Scaffolds for Broader Insights

The introduction of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.govresearchgate.netnih.gov To better understand the unique contribution of the this compound scaffold, comparative studies with other fluorinated heterocyclic systems are essential.

Future research should involve:

Head-to-Head Biological Comparisons: Directly comparing the biological activity of this compound with that of structurally analogous fluorinated quinazolines, pyridines, or indoles in relevant cellular and animal models.

Physicochemical Property Profiling: A systematic comparison of key physicochemical properties, such as lipophilicity, pKa, and membrane permeability, across different fluorinated heterocyclic scaffolds. nih.gov This can help to establish a clearer understanding of how the core heterocyclic system influences these parameters.

Structural Biology Studies: Obtaining co-crystal structures of different fluorinated heterocycles bound to the same biological target can provide invaluable insights into the specific molecular interactions that are favored by each scaffold.

The table below provides a hypothetical comparison of properties between different fluorinated heterocyclic scaffolds.

ScaffoldPotential AdvantagesPotential DisadvantagesKey Research Question
Fluorinated Quinolines Well-established synthetic chemistry, proven broad-spectrum bioactivity. mdpi.comPotential for off-target effects due to scaffold promiscuity.How does the 6-fluoro-2,3-dimethyl substitution pattern modulate the target profile compared to other fluoroquinolines?
Fluorinated Quinazolines Structurally similar to quinolines, often potent kinase inhibitors.May share similar toxicity profiles with quinolines.Does the quinazoline (B50416) nitrogen arrangement offer superior hydrogen bonding opportunities with specific targets?
Fluorinated Pyridines Smaller, less complex scaffold, potentially leading to better "drug-like" properties. nih.govMay have lower intrinsic binding affinity compared to larger bicyclic systems.Can a fluorinated pyridine (B92270) mimic the key interactions of the quinoline core while improving physicochemical properties?
Fluorinated Indoles Important pharmacophore in many natural products and approved drugs.The 5-membered ring may have different metabolic liabilities.How does the electronic nature of the fluorinated indole (B1671886) compare to the fluorinated quinoline in modulating target interactions?

By systematically exploring these future research directions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel and effective medicines.

Q & A

Q. What are the established synthetic routes for 6-Fluoro-2,3-dimethylquinolin-4-ol, and how do reaction conditions influence yields?

The synthesis typically involves cyclization of substituted anilines with fluorinated ketones under acidic conditions. For example, derivatives of 6-fluoroquinolines are synthesized via Gould-Jacobs cyclization using polyphosphoric acid (PPA) at 120–140°C . Yield optimization requires strict control of temperature and stoichiometric ratios of fluorinated precursors. Impurities like dehalogenated byproducts can arise if reaction times exceed 24 hours. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Key signals include a singlet for the C4-OH proton (δ ~12.5 ppm) and doublets for fluorine-coupled aromatic protons (J = 8–10 Hz) .
  • FTIR : A broad O-H stretch (~3200 cm⁻¹) and C-F vibrations (1090–1120 cm⁻¹) confirm functional groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 220.1 with fragmentation patterns indicating loss of –OH and –CH3 groups .

Q. How is preliminary biological activity screening conducted for this compound?

Standard assays include:

  • Antifungal Activity : Agar dilution against Pyricularia oryzae (MIC ≤ 12.5 µg/mL) .
  • Anti-inflammatory Effects : ELISA-based measurement of TNF-α and IL-6 suppression in LPS-stimulated macrophages (IC₅₀ ~50 µM) .
  • Cytotoxicity : MTT assays on HEK-293 cells (CC₅₀ > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can conflicting data on biological activity between similar quinoline derivatives be resolved?

Contradictions often arise from substituent positioning. For example, 6-fluoro derivatives show enhanced antifungal activity compared to 7-fluoro analogs due to improved membrane permeability . Methodological adjustments include:

  • Standardized Assay Conditions : Fixed inoculum size (10⁵ CFU/mL) and pH 7.2 .
  • SAR Analysis : Comparative tables for substituent effects:
Substituent PositionAntifungal MIC (µg/mL)Cytotoxicity CC₅₀ (µM)
6-Fluoro12.5>100
7-Fluoro25.085
8-Fluoro50.060

Q. What mechanistic insights exist for the fluorination step in synthesis?

Electrophilic fluorination using Selectfluor® in DMF proceeds via a radical-polar crossover mechanism. ESR studies confirm a fluorine radical intermediate, with regioselectivity controlled by electron-donating methyl groups at C2/C3 . Competing pathways (e.g., C4 vs. C6 fluorination) are minimized by maintaining temperatures below 40°C.

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst Optimization : Indium(III) chloride (20 mol%) in microwave-assisted reactions reduces time from 12 hours to 5 minutes (yield: 63% → 89%) .
  • Solvent Engineering : Switching from ethanol to DMF enhances solubility of fluorinated intermediates, reducing side-product formation .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) reveals high-affinity binding (ΔG = -9.2 kcal/mol) to Candida albicans CYP51 via hydrogen bonding with the C4-OH and hydrophobic interactions with methyl/fluoro groups . MD simulations (100 ns) confirm stable binding in the enzyme’s active site.

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

  • pH Stability : Degrades rapidly at pH > 8 (t₁/₂ = 2 hours) due to dehydroxylation. Buffered solutions (pH 5–7) are essential for long-term storage .
  • Thermal Stability : Decomposition occurs above 150°C (TGA data). Reactions requiring high temperatures (e.g., cyclization) must use inert atmospheres .

Q. What strategies address low solubility in aqueous media for in vivo studies?

  • Co-solvents : 10% DMSO/PBS increases solubility to 5 mg/mL without cytotoxicity .
  • Nanoformulation : PLGA nanoparticles (150 nm diameter) achieve 85% encapsulation efficiency, enhancing bioavailability in murine models .

Q. How are isotopic labeling (e.g., ¹⁸F) approaches applied to track metabolic pathways?

Radiosynthesis via nucleophilic substitution with K¹⁸F/K222 yields ¹⁸F-labeled analogs (radiochemical purity >98%). PET imaging in rats shows rapid hepatic clearance (t₁/₂ = 45 minutes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.